molecular formula C11H11FO2 B588457 (+/-)-(R*,S*)-6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran CAS No. 129050-23-3

(+/-)-(R*,S*)-6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran

Cat. No.: B588457
CAS No.: 129050-23-3
M. Wt: 194.205
InChI Key: GVZDIJGBXSDSEP-WDEREUQCSA-N
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Description

(2S, 2’S)-6-Fluoro-2-(2’-oxiranyl)chromane is a chiral compound that belongs to the class of chromanes. Chromanes are bicyclic compounds consisting of a benzene ring fused to a tetrahydropyran ring. The presence of a fluorine atom and an oxirane ring in its structure makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S, 2’S)-6-Fluoro-2-(2’-oxiranyl)chromane typically involves the following steps:

    Starting Material: The synthesis begins with a suitable fluorinated benzene derivative.

    Formation of Chromane Ring: The benzene derivative undergoes a cyclization reaction to form the chromane ring.

    Introduction of Oxirane Ring: The oxirane ring is introduced via an epoxidation reaction, often using a peracid such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions to ensure the desired stereochemistry.

Industrial Production Methods

In an industrial setting, the production of (2S, 2’S)-6-Fluoro-2-(2’-oxiranyl)chromane may involve:

    Large-Scale Cyclization: Utilizing catalysts to enhance the efficiency of the cyclization process.

    Epoxidation: Employing continuous flow reactors to maintain optimal reaction conditions for the epoxidation step.

    Purification: Using techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2S, 2’S)-6-Fluoro-2-(2’-oxiranyl)chromane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the oxirane ring into diols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the oxirane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Diols.

    Substitution Products: Amino or thio derivatives.

Scientific Research Applications

(2S, 2’S)-6-Fluoro-2-(2’-oxiranyl)chromane has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (2S, 2’S)-6-Fluoro-2-(2’-oxiranyl)chromane involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as apoptosis or proliferation.

Comparison with Similar Compounds

Similar Compounds

    (2S, 2’S)-6-Fluoro-2-(2’-oxiranyl)pyridine: Similar structure but with a pyridine ring instead of a chromane ring.

    (2S, 2’S)-6-Fluoro-2-(2’-oxiranyl)benzene: Lacks the chromane ring, making it less complex.

Uniqueness

(2S, 2’S)-6-Fluoro-2-(2’-oxiranyl)chromane is unique due to its combination of a fluorine atom, an oxirane ring, and a chromane structure. This unique combination imparts specific chemical and biological properties that are not observed in its analogs.

Properties

IUPAC Name

(2S)-6-fluoro-2-[(2S)-oxiran-2-yl]-3,4-dihydro-2H-chromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO2/c12-8-2-4-9-7(5-8)1-3-10(14-9)11-6-13-11/h2,4-5,10-11H,1,3,6H2/t10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZDIJGBXSDSEP-QWRGUYRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1C3CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C=CC(=C2)F)O[C@@H]1[C@@H]3CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70680196, DTXSID201176371
Record name 2H-​1-​Benzopyran, 6-​fluoro-​3,​4-​dihydro-​2-​[(2S)​-​2-​oxiranyl]​-​, (2S)​-
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Record name rel-(2R)-6-Fluoro-3,4-dihydro-2-(2R)-2-oxiranyl-2H-1-benzopyran
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129050-23-3, 876514-31-7, 793669-26-8
Record name (2S)-6-Fluoro-3,4-dihydro-2-[(2S)-2-oxiranyl]-2H-1-benzopyran
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(2R)-6-Fluoro-3,4-dihydro-2-(2R)-2-oxiranyl-2H-1-benzopyran
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-​1-​Benzopyran, 6-​fluoro-​3,​4-​dihydro-​2-​[(2S)​-​2-​oxiranyl]​-​, (2S)​-
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Record name rel-(2R)-6-Fluoro-3,4-dihydro-2-(2R)-2-oxiranyl-2H-1-benzopyran
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Record name (+/-)-(R*,S*)-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran
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Record name (2S)-6-fluoro-2-[(2S)-oxiran-2-yl]chromane
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Record name 2H-1-Benzopyran, 6-fluoro-3,4-dihydro-2-[(2S)-2-oxiranyl]-, (2R)-rel
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